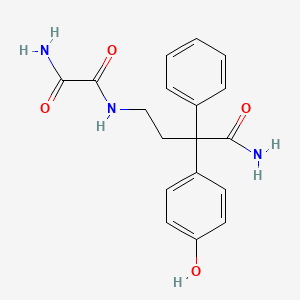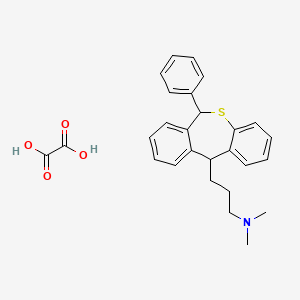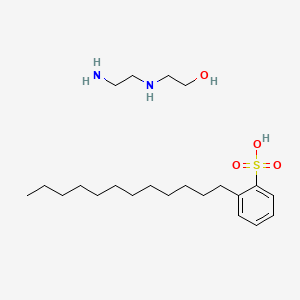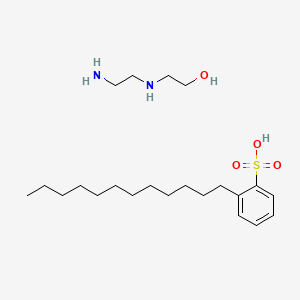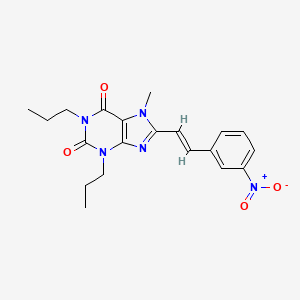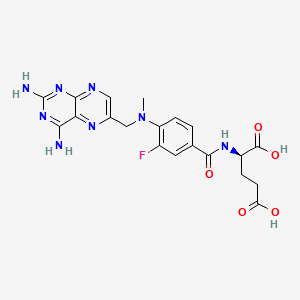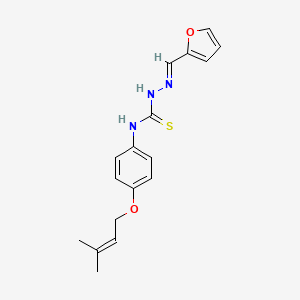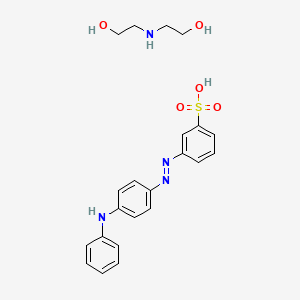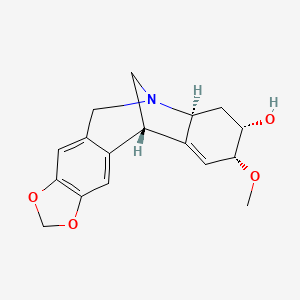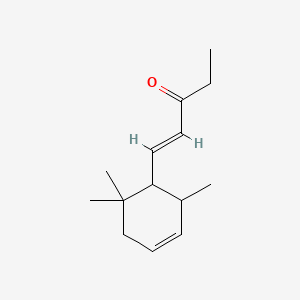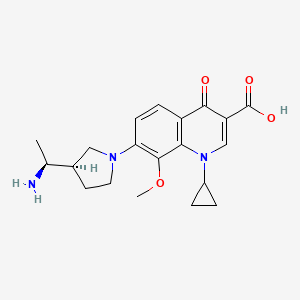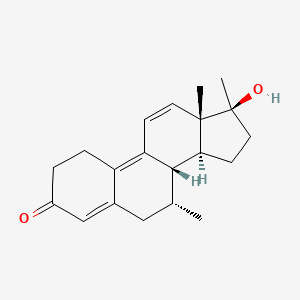
Dimethyltrienolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Dimethyltrienolone is synthesized through a series of chemical reactions starting from nandroloneThe reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures
化学反応の分析
Dimethyltrienolone undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at various positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
科学的研究の応用
Dimethyltrienolone has been widely used in scientific research due to its high affinity for androgen and progesterone receptors. Its applications include:
Chemistry: Used as a reference compound in studies of steroid chemistry.
Biology: Employed in research on androgen receptor binding and activity.
Medicine: Investigated for its potential effects on muscle growth and androgenic activity.
Industry: Utilized in the development of new anabolic steroids and related compounds.
作用機序
Dimethyltrienolone exerts its effects by binding to androgen and progesterone receptors with extremely high affinity. This binding activates the receptors, leading to increased protein synthesis and muscle growth. The compound is not a substrate for 5α-reductase or aromatase, meaning it does not convert to dihydrotestosterone or estrogen, respectively . This lack of conversion contributes to its potent anabolic effects without estrogenic side effects.
類似化合物との比較
Dimethyltrienolone is unique due to its high potency and lack of estrogenic activity. Similar compounds include:
Trenbolone: Another potent anabolic steroid, but less methylated.
Metribolone: A 17α-methylated derivative of trenbolone, similar in structure but with different receptor affinities.
Trestolone: A δ9,11 analogue of metribolone, with distinct anabolic properties.
This compound stands out due to its extreme potency and specific receptor binding characteristics, making it a valuable compound in scientific research.
特性
CAS番号 |
10110-86-8 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
(7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h6,8,11-12,17-18,22H,4-5,7,9-10H2,1-3H3/t12-,17+,18-,19+,20+/m1/s1 |
InChIキー |
MEMDJKLEPFFNQS-ZGPIAVDESA-N |
異性体SMILES |
C[C@@H]1CC2=CC(=O)CCC2=C3[C@@H]1[C@@H]4CC[C@]([C@]4(C=C3)C)(C)O |
正規SMILES |
CC1CC2=CC(=O)CCC2=C3C1C4CCC(C4(C=C3)C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


